molecular formula C15H14FNO3 B8152636 Methyl 2-amino-2'-fluoro-5'-(methyloxy)-1,1'-biphenyl-4-carboxylate

Methyl 2-amino-2'-fluoro-5'-(methyloxy)-1,1'-biphenyl-4-carboxylate

Cat. No.: B8152636
M. Wt: 275.27 g/mol
InChI Key: XOSGBMMTRRFQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate is a complex organic compound with a unique structure that includes both amino and fluoro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of Functional Groups: The amino and fluoro groups are introduced through nucleophilic substitution reactions. The methyloxy group can be added via methylation reactions using methyl iodide or dimethyl sulfate.

    Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro group can be reduced under specific conditions to form hydrogenated products.

    Substitution: The methyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions include nitro derivatives, hydrogenated biphenyls, and various substituted biphenyl esters.

Scientific Research Applications

Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methyloxy group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-2’-fluorobenzophenone
  • 2-Amino-2’-fluoro-5-nitrobenzophenone
  • 2-Amino-5-chloro-2’-fluorobenzophenone

Uniqueness

Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and fluoro groups, along with the methyloxy group, allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

methyl 3-amino-4-(2-fluoro-5-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-10-4-6-13(16)12(8-10)11-5-3-9(7-14(11)17)15(18)20-2/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSGBMMTRRFQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 66.15B (1.00 g, 3.3 mmol) in acetic acid (2.00 mL, 35 mmol) at 23° C. was added DME (15.00 mL, 144 mmol), EtOH (10.00 mL), followed by tin(II) chloride (4.7 g, 25 mmol). The mixture was heated at 60° C. for 17 hours. After which, the reaction was cooled to room temperature. The reaction was diluted with water and extracted three times with EtOAc. After drying over anhydrous magnesium sulfate and filtering, the organic solvent was removed under reduced pressure to give the product 66.15C (0.90 g, 100% yield).
Name
66.15B
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

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